

Introduction: Unveiling the Potential of a Versatile Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Iodo-1-methoxy-3-nitrobenzene*

Cat. No.: *B1594462*

[Get Quote](#)

In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds is paramount. 2-Iodo-3-nitroanisole (CAS No. 98991-08-3) emerges as a significant, though specialized, reagent. It is a substituted aromatic compound whose utility is derived from the unique electronic and steric interplay of its three functional groups: an iodo, a nitro, and a methoxy group. This guide, prepared for the discerning chemical researcher, delves into the core physicochemical properties, reactivity, synthesis, and characterization of 2-Iodo-3-nitroanisole. By understanding its fundamental nature, scientists can better leverage its potential as a key intermediate in the synthesis of complex pharmaceutical agents and novel functional materials.^[1] The strategic placement of its functional groups allows for a high degree of control in multi-step synthetic sequences, making it a valuable tool in the drug development pipeline.

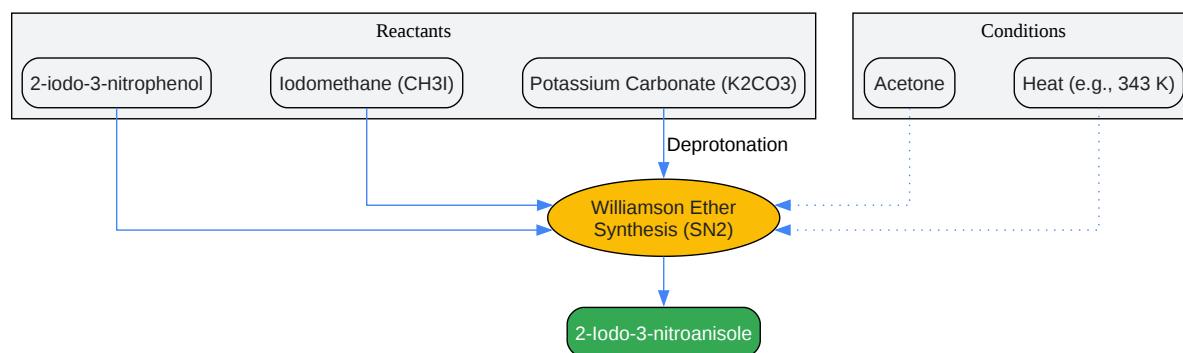
Core Physicochemical Properties

The physical characteristics of a compound govern its handling, purification, and reaction conditions. The properties of 2-Iodo-3-nitroanisole are summarized below, providing a foundational dataset for laboratory applications.

Property	Value	Source
IUPAC Name	2-iodo-1-methoxy-3-nitrobenzene	PubChem[2]
CAS Number	98991-08-3	Aromsyn Co.,Ltd.[1], PubChem[2]
Molecular Formula	C ₇ H ₆ INO ₃	Aromsyn Co.,Ltd.[1], PubChem[2]
Molecular Weight	279.03 g/mol	Aromsyn Co.,Ltd.[1], PubChem[2]
Appearance	Solid (inferred from isomers)	N/A
Melting Point	Data not readily available for this specific isomer. Isomers like 2-iodo-4-nitroanisole melt at 96-98 °C and 2-iodo-5-nitroanisole melts at 128-130°C.	ChemicalBook[3], ChemBK[4]
Boiling Point	Predicted: ~341-343 °C	ChemBK[4], ChemicalBook[3]
Solubility	Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane.	N/A

Synthesis and Reactivity: A Tale of Three Functional Groups

The synthetic utility of 2-iodo-3-nitroanisole lies in the distinct reactivity of its substituent groups. Understanding these characteristics is crucial for designing effective synthetic routes.

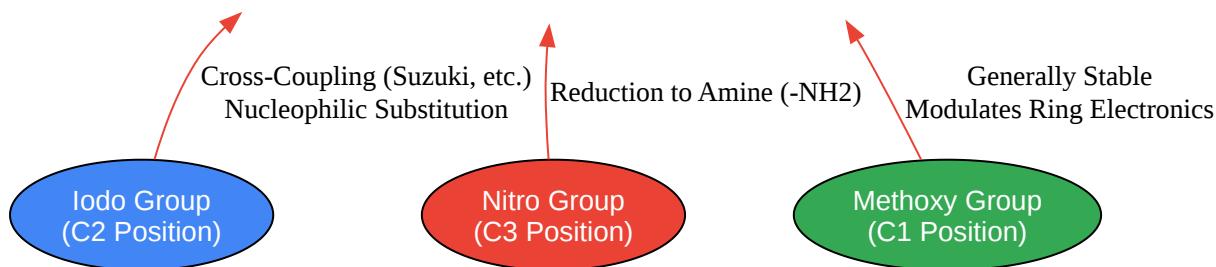

Plausible Synthetic Route: Williamson Ether Synthesis

A logical and common method for preparing anisole derivatives is the Williamson ether synthesis. This pathway would involve the methylation of the corresponding phenol, 2-iodo-3-

nitrophenol.

Experimental Rationale: The choice of this protocol is based on its reliability and high yield for forming aryl ethers.

- **Deprotonation:** A moderately strong base, such as potassium carbonate (K_2CO_3), is used to deprotonate the acidic phenolic hydroxyl group. This creates a potent phenoxide nucleophile. Using a stronger base is unnecessary and could lead to side reactions.
- **Methylation:** Iodomethane (CH_3I) serves as the electrophile. The phenoxide anion attacks the electrophilic methyl group, displacing the iodide ion in an S_N2 reaction to form the methoxy group.
- **Solvent and Temperature:** Acetone is a suitable polar aprotic solvent that dissolves the reactants but does not interfere with the nucleophilic attack. Heating the reaction increases the rate of reaction to ensure completion in a reasonable timeframe.^[5]


[Click to download full resolution via product page](#)

Caption: Plausible synthesis of 2-Iodo-3-nitroanisole via Williamson ether synthesis.

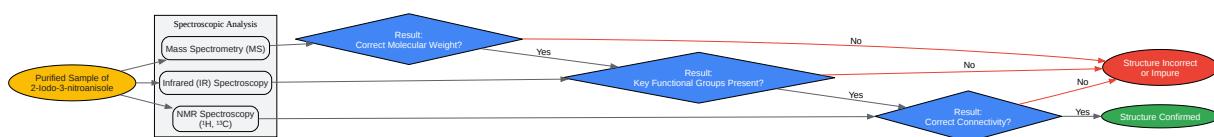
Chemical Reactivity

The molecule's reactivity is dictated by the electronic properties of its substituents on the benzene ring.

- **Iodo Group (-I):** This is the most versatile handle for synthetic transformations. As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it is a prime participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds at the C2 position, a cornerstone of modern drug discovery.[\[1\]](#)
- **Nitro Group (-NO₂):** As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. Its primary utility lies in its ability to be reduced to an aniline derivative (-NH₂). This transformation introduces a nucleophilic and basic site, which is a common pharmacophore and a versatile synthetic handle for amide bond formation, diazotization, and other reactions.
- **Methoxy Group (-OCH₃):** This is an electron-donating group that activates the ring towards electrophilic substitution, although the deactivating effect of the nitro group is dominant. It is generally stable under many reaction conditions.

Structure of
2-Iodo-3-nitroanisole[Click to download full resolution via product page](#)

Caption: Key reactive sites and transformations for 2-Iodo-3-nitroanisole.


Spectroscopic Characterization Workflow

Unambiguous structural confirmation is a prerequisite for any chemical research. A combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a self-validating system for identity and purity assessment.

Self-Validating Protocol:

- Mass Spectrometry (MS): First, confirm the molecular weight. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of $C_7H_6INO_3$ (278.93924 Da).^[2] This immediately validates the elemental composition.
- Infrared (IR) Spectroscopy: Next, confirm the presence of key functional groups. The IR spectrum provides definitive evidence for the nitro group (strong asymmetric and symmetric stretches $\sim 1520\text{-}1560\text{ cm}^{-1}$ and $\sim 1345\text{-}1385\text{ cm}^{-1}$) and the C-O ether linkage ($\sim 1250\text{ cm}^{-1}$).^[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Finally, elucidate the precise connectivity. ^1H and ^{13}C NMR will confirm the substitution pattern and the number of unique protons and carbons, respectively. The predicted ^1H NMR spectrum would show three distinct aromatic proton signals and a singlet around 3.9-4.0 ppm for the three methoxy protons.

[Click to download full resolution via product page](#)

Caption: A self-validating workflow for the structural elucidation of 2-Iodo-3-nitroanisole.

Safety and Handling

As a nitro-iodo-aromatic compound, 2-Iodo-3-nitroanisole requires careful handling in a laboratory setting. While specific toxicology data for this isomer is limited, data from related compounds suggest the following precautions.

- Hazard Classification: Isomers are classified as irritants, causing skin, eye, and respiratory system irritation.[\[6\]](#)[\[7\]](#) Some nitroaromatic compounds may be harmful if swallowed.[\[6\]](#)[\[8\]](#)
- Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[\[7\]](#)
- Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[7\]](#)[\[9\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent degradation.[3]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

References

- Aromsyn Co.,Ltd. 98991-08-3 | 2-iodo-3-nitroanisolo.
- National Center for Biotechnology Information. 2,4-Diiodo-3-nitroanisole. PubMed Central.
- National Center for Biotechnology Information. **2-Iodo-1-methoxy-3-nitrobenzene**.
- ChemBK. 4-Iodo-3-Methoxynitrobenzene[2-Iodo-5-nitroanisole].
- National Center for Biotechnology Information. 4-Iodo-3-nitroanisole.
- ChemicalBook. 2-Iodo-4-nitroanisole.
- Fisher Scientific.
- CDN Isotopes.
- CDH Fine Chemical.
- Sigma-Aldrich.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 98991-08-3 | 2-iodo-3-nitroanisolo - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 2-Iodo-1-methoxy-3-nitrobenzene | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Iodo-4-nitroanisole | 5399-03-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 2,4-Diiodo-3-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Iodo-3-nitroanisole | C7H6INO3 | CID 292659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. cdnisotopes.com [cdnisotopes.com]
- To cite this document: BenchChem. [Introduction: Unveiling the Potential of a Versatile Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594462#physical-and-chemical-properties-of-2-iodo-3-nitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com